molecular formula C7H3ClN2O2S B8553689 4-Chloro-5-nitrothieno[2,3-b]pyridine

4-Chloro-5-nitrothieno[2,3-b]pyridine

Cat. No. B8553689
M. Wt: 214.63 g/mol
InChI Key: CIAXGSQCSLQMKG-UHFFFAOYSA-N
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Description

4-Chloro-5-nitrothieno[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H3ClN2O2S and its molecular weight is 214.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-nitrothieno[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-nitrothieno[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

IUPAC Name

4-chloro-5-nitrothieno[2,3-b]pyridine

InChI

InChI=1S/C7H3ClN2O2S/c8-6-4-1-2-13-7(4)9-3-5(6)10(11)12/h1-3H

InChI Key

CIAXGSQCSLQMKG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC=C(C(=C21)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3.4 g of 5-nitrothieno[2,3-b]pyridin-4(7H)-one 6 and 34 ml of phosphorus oxychloride is heated at 115° C. (bath temperature) for 1 hour and evaporated to dryness in vacuo. The residue is taken up in chloroform and washed with water. The organic phase is dried over magnesium sulfate and concentrated in vacuo. The residue is purified by column chromatography on silica gel. Elution with dichloromethane-ether (50:1 v/v) affords 3.51 g (94%) of Compound 7 as crystals melting at 110°-113° C.
Name
5-nitrothieno[2,3-b]pyridin-4(7H)-one
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

Name
O=c1c([N+](=O)[O-])c[nH]c2sccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 5-nitrothieno[2,3-b]pyridin-4-ol (607.9 mg, 3.099 mmol), POCl3 (6.00 mL) was added, then the mixture was stirred at 110° C. for 1 h. The reaction mixture was then concentrated under reduced pressure. The resulting residue was dissolved in DCM (50 mL), and a saturated aq. NaHCO3 (50 mL) was added slowly. The organic layer was washed with water (50 mL) and brine (50 mL), then dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (0 to 50% EtOAc in hexanes) to afford the sub-title compound as a pale yellow solid (605.3 mg, 91%). LCMS calc. for C7H4ClN2O2S (M+H)+: m/z=215.0. found 215.0.
Name
5-nitrothieno[2,3-b]pyridin-4-ol
Quantity
607.9 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Yield
91%

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